molecular formula C20H23N3O3S B2526137 5-(4-Phenylpiperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one CAS No. 1421441-26-0

5-(4-Phenylpiperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one

Cat. No. B2526137
CAS RN: 1421441-26-0
M. Wt: 385.48
InChI Key: NJGAJHPUKOKJFD-UHFFFAOYSA-N
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Description

The compound "5-(4-Phenylpiperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one" is a synthetic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests it contains a morpholine core, a thiophene moiety, and a phenylpiperazine group, which are common in molecules that interact with various biological targets, such as serotonin receptors and adenosine receptors.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting with a core structure and adding various substituents through reactions like nucleophilic substitution. For instance, a similar compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a brominated precursor . This suggests that the synthesis of the compound might also involve similar strategies, such as starting with a morpholine or thiophene derivative and introducing the phenylpiperazine through a coupling reaction.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For example, the structural and spectroscopic analysis of a related compound with a phenylpiperazine and thiophene moiety was performed using FT-IR, Laser-Raman, and ab initio calculations, which provided insights into the vibrational frequencies and geometric parameters . Such analyses are crucial for understanding the conformation and electronic distribution within the molecule, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from studies on similar molecules. For instance, the reactivity of a morpholinone derivative in a 1,3-dipolar cycloaddition reaction was investigated, revealing information about the preferred conformations and reaction pathways . This suggests that the compound may also participate in cycloaddition reactions, potentially leading to the formation of new rings or the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can vary depending on the substituents and their positions. For example, modifications at certain positions on the thiophene ring can significantly affect the activity of the molecule as an allosteric enhancer at the A1 adenosine receptor . Additionally, the introduction of specific substituents can modify the affinity for serotonin receptors, as seen in the case of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives . These properties are essential for the compound's potential as a therapeutic agent, influencing its solubility, stability, and interaction with biological targets.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

One study discusses a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. This compound exhibits high affinity and effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Anticonvulsant Activity

Another research focuses on the synthesis of hybrid compounds derived from propanamides and butanamides, featuring morpholine and phenylpiperazine moieties. These compounds were evaluated for their anticonvulsant activity, with some showing broad spectra of activity across preclinical seizure models (Kamiński et al., 2015).

Antimicrobial and Antifungal Activities

Research on Mannich bases containing morpholino and N-methylpiperazino residues found that some of these compounds were promising anti-inflammatory and analgesic agents, also exhibiting antibacterial and antifungal activities (Sujith et al., 2009).

Topical Drug Delivery

A study on novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery showed enhanced skin permeation, indicating the potential of these compounds in improving the delivery of therapeutic agents (Rautio et al., 2000).

properties

IUPAC Name

5-(4-phenylpiperazine-1-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-19-15-26-14-18(23(19)13-17-7-4-12-27-17)20(25)22-10-8-21(9-11-22)16-5-2-1-3-6-16/h1-7,12,18H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGAJHPUKOKJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3COCC(=O)N3CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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